[1,3]Oxazolo[3,2-a]benzimidazole
Description
Significance of Benzimidazole (B57391) and Oxazole (B20620) Motifs in Heterocyclic Chemistry
The benzimidazole nucleus, a fusion of benzene (B151609) and imidazole (B134444) rings, is a well-established "privileged scaffold" in medicinal chemistry. researchgate.netbohrium.com Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets. nih.gov Benzimidazole derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihistaminic properties. impactfactor.orgbohrium.comnih.gov The versatility of the benzimidazole ring, with its two nitrogen atoms, allows for various substitutions, which can fine-tune its biological effects. researchgate.net
Overview of Fused Oxazolo-Benzimidazole Systems as Research Targets
The combination of the benzimidazole and oxazole rings into a single, rigid, fused system like impactfactor.orgOxazolo[3,2-a]benzimidazole has attracted considerable research interest. This fusion can lead to compounds with novel and enhanced biological activities, distinct from their individual components. The resulting scaffold provides a unique three-dimensional arrangement of atoms, which can facilitate specific interactions with biological macromolecules.
Researchers have been actively exploring the synthesis and biological evaluation of various derivatives of fused oxazolo-benzimidazole systems. These investigations aim to uncover new therapeutic agents with improved efficacy and selectivity. For instance, the related thiazolo[3,2-a]benzimidazole systems, which are structurally similar, have been known for decades and are recognized for their broad spectrum of biological activities, including anticancer properties. nih.govresearchgate.net This history provides a strong rationale for the investigation of their oxazole-containing counterparts.
Historical Context and Evolution of Research onapacsci.comimpactfactor.orgOxazolo[3,2-a]benzimidazole Derivatives
While the study of individual benzimidazole and oxazole derivatives has a long history, dedicated research into the fused impactfactor.orgOxazolo[3,2-a]benzimidazole system is a more recent development. Early work on related fused systems, such as thiazolo[3,2-a]benzimidazoles, dates back to the early 20th century. nih.govresearchgate.net The synthesis of the parent thiazolo[3,2-a]benzimidazole was reported in 1966. nih.govresearchgate.net
The exploration of impactfactor.orgOxazolo[3,2-a]benzimidazole and its derivatives has been driven by the continuous search for new bioactive molecules. Modern synthetic methodologies, including microwave-assisted and green chemistry approaches, have facilitated the creation of libraries of these compounds for biological screening. researchgate.net The evolution of this research area has been marked by a shift towards understanding the structure-activity relationships (SAR) that govern the biological effects of these molecules. This involves systematically modifying the scaffold and observing the impact on their activity against various biological targets.
The following table provides a glimpse into the types of biological activities investigated for related benzimidazole and oxazole derivatives, which underpins the research interest in the fused impactfactor.orgOxazolo[3,2-a]benzimidazole system.
| Compound Class | Reported Biological Activities |
| Benzimidazole Derivatives | Anticancer, Antimicrobial, Antiviral, Anti-inflammatory, Antihistaminic impactfactor.orgbohrium.comnih.gov |
| 1,3-Benzoxazol-2(3H)-one Derivatives | Anti-quorum sensing, Antimicrobial, Cytotoxic nih.govnih.gov |
| Thiazolo[3,2-a]benzimidazole Derivatives | Anticancer, MGlu1 antagonists nih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
55209-86-4 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
[1,3]oxazolo[3,2-a]benzimidazole |
InChI |
InChI=1S/C9H6N2O/c1-2-4-8-7(3-1)10-9-11(8)5-6-12-9/h1-6H |
InChI Key |
CBTCKSSVEPNIEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=CO3 |
Origin of Product |
United States |
Systematic Nomenclature and Molecular Architecture Of 1 2 Oxazolo 3,2 a Benzimidazole
IUPAC Nomenclature and Isomeric Considerations
The systematic naming of this fused ring system according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines is nih.govnih.govoxazolo[3,2-a]benzimidazole . This name is derived from the fusion of an oxazole (B20620) ring with a benzimidazole (B57391) ring system. The numbering of the atoms in the fused system follows the standard conventions for heterocyclic nomenclature, starting from the atom next to the bridgehead in the larger ring and proceeding in a manner that gives the heteroatoms the lowest possible locants.
Several isomers of this ring system are possible, depending on the point of attachment of the oxazole ring to the benzimidazole core and the relative orientation of the heteroatoms. A notable isomer is nih.govnih.govoxazolo[3,4-a]benzimidazole. The connectivity and placement of the nitrogen and oxygen atoms define the distinct chemical and physical properties of each isomer.
| Property | nih.govnih.govOxazolo[3,2-a]benzimidazole | nih.govnih.govOxazolo[3,4-a]benzimidazole |
| CAS Number | Not explicitly found for parent compound. A derivative, 2-methyl- nih.govnih.govoxazolo[3,2-a]benzimidazol-6-ol, has the CAS number 79221-12-8. chemicalbook.com | 20978917 nih.gov |
| Molecular Formula | C9H6N2O | C9H8N2O |
| General Structure | Fused oxazole and benzimidazole rings | Fused oxazole and benzimidazole rings |
Core Ring System Topology and Fused Ring Junctions
The molecular architecture of nih.govnih.govoxazolo[3,2-a]benzimidazole is characterized by the fusion of a five-membered oxazole ring with the benzimidazole system, which itself is a fusion of a benzene (B151609) and an imidazole (B134444) ring. This fusion results in a largely planar and rigid structure. X-ray crystallography studies on various benzimidazole derivatives show that the benzimidazole moiety is nearly planar. nih.govresearchgate.net This planarity is a consequence of the sp2 hybridization of the carbon and nitrogen atoms within the aromatic system.
Conformational Analysis and Stereochemical Features
The conformational flexibility of the nih.govnih.govoxazolo[3,2-a]benzimidazole ring system is limited due to its aromatic character. The fully unsaturated parent compound is expected to be largely planar. However, its dihydro- derivatives, such as 2,3-dihydro- nih.govnih.govoxazolo[3,2-a]benzimidazole, exhibit greater conformational possibilities.
The stereochemistry at the fused ring junction is fixed due to the nature of the fusion. However, the introduction of substituents on the oxazole ring of the dihydro- derivative can lead to the formation of stereoisomers. For instance, in substituted 2,3-dihydro- nih.govnih.govoxazolo[3,2-a]benzimidazoles, the relative orientation of the substituents on the oxazolidine (B1195125) ring can result in cis and trans diastereomers. The stereochemical outcome of synthetic procedures is often influenced by the reaction mechanism and the nature of the starting materials.
While specific conformational analysis studies on the parent nih.govnih.govoxazolo[3,2-a]benzimidazole are not widely available in the reviewed literature, studies on related fused benzimidazole systems provide insights into their structural behavior. For example, molecular modeling studies on similar complex heterocyclic systems are used to understand their interaction with biological targets. nih.gov
Synthetic Methodologies For 1 2 Oxazolo 3,2 a Benzimidazole and Its Analogs
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone in the synthesis of nih.govnih.govoxazolo[3,2-a]benzimidazoles, typically involving the formation of one of the heterocyclic rings through an intramolecular cyclization and condensation process.
Reactions Involving 2-Aminobenzimidazole (B67599) Precursors
2-Aminobenzimidazole serves as a versatile and readily available starting material for the synthesis of various benzimidazole-fused heterocycles. researchgate.netsymbiosisonlinepublishing.com Its reaction with appropriate bifunctional reagents allows for the construction of the oxazole (B20620) ring. For instance, the condensation of 2-aminobenzimidazole with α-haloketones can lead to the formation of the desired fused system. This reaction proceeds through initial N-alkylation of the exocyclic amino group, followed by intramolecular cyclization.
Another approach involves the reaction of 2-aminobenzimidazole with β-keto esters. This method has been successfully employed for the synthesis of pyrimido[1,2-a]benzimidazol-4-one derivatives and can be adapted for oxazole ring formation under specific conditions. nih.gov Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in these types of condensations. nih.gov
The versatility of 2-aminobenzimidazole is further highlighted by its reactions with various carbonyl compounds. For example, its condensation with α,β-unsaturated aldehydes can lead to the formation of fused pyrimidine (B1678525) rings, and similar strategies can be envisioned for the synthesis of the oxazolo-fused analogs. nih.gov
Cyclization of 2-Substituted Benzimidazole (B57391) Derivatives
The cyclization of pre-functionalized 2-substituted benzimidazole derivatives is a widely used strategy. A common method involves the reaction of 2-mercaptobenzimidazole (B194830) with α-halo ketones to form an intermediate, which is then cyclized to yield a thiazolo[3,2-a]benzimidazole. nih.govresearchgate.net A similar principle can be applied to synthesize the corresponding oxazolo analogs by using 2-hydroxybenzimidazole (B11371) or a protected derivative as the starting material.
For example, the reaction of 2-(benzimidazol-2-ylthio)acetic acid derivatives, formed from 2-mercaptobenzimidazole, can be cyclized to form the thiazolo[3,2-a]benzimidazol-3(2H)-one ring system. nih.gov Analogous oxygen-containing starting materials would be expected to yield the corresponding oxazolo derivatives.
One-Pot Synthetic Protocols
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. Several one-pot methods have been developed for the synthesis of related fused benzimidazole systems. For instance, a one-pot cyclocondensation of 1H-benzimidazole-2-thiols, chloroacetic acid, and an aromatic aldehyde can produce 2-substituted thiazolo[2,3-a]benzimidazole-3(2H)-ones in good yields. researchgate.net This strategy could potentially be adapted for the synthesis of nih.govnih.govoxazolo[3,2-a]benzimidazoles by utilizing 2-hydroxybenzimidazole.
Another example is the one-pot synthesis of benzimidazole-thiazinone derivatives through the reaction of 1H-benzo[d]imidazole-2-thiol with trans-substituted acrylic acids using a coupling reagent. mdpi.com Furthermore, the condensation of o-phenylenediamines with various aldehydes using catalysts like ZnFe2O4 under ultrasonic irradiation provides an efficient route to 2-substituted benzimidazoles, which could serve as precursors for subsequent oxazole ring formation in a one-pot sequence. ichem.md Microwave-assisted one-pot syntheses of 2-aryl-benzimidazole-3-oxide derivatives have also been reported, showcasing a sustainable approach to benzimidazole derivatization. nih.gov
Annulation Reactions
Annulation reactions involve the construction of a new ring onto a pre-existing one. In the context of nih.govnih.govoxazolo[3,2-a]benzimidazole synthesis, this can be achieved by forming either the oxazole ring on a benzimidazole core or the benzimidazole ring on an oxazole core.
Formation of the Oxazole Ring on a Benzimidazole Core
This is a more common approach where a functionalized benzimidazole serves as the starting scaffold. The annulation of an oxazole ring onto a benzimidazole moiety can be achieved through various cyclization strategies. For instance, the reaction of 2-mercaptobenzimidazoles with reagents like α-haloketones or propargyl halides, followed by cyclization, is a well-established method for synthesizing the analogous thiazolo[3,2-a]benzimidazoles. nih.govresearchgate.net By analogy, starting with 2-hydroxybenzimidazoles would lead to the formation of the oxazolo-fused system.
The reaction of 2-aminobenzimidazole with β-bromo-α,β-unsaturated aldehydes has been utilized to construct the pyrimido[1,2-a]benzimidazole (B3050247) scaffold, demonstrating the feasibility of annulating a new ring onto the benzimidazole core. nih.gov
Formation of the Benzimidazole Ring on an Oxazole Core
While less common, it is theoretically possible to construct the benzimidazole ring onto a pre-existing oxazole moiety. This would typically involve an oxazole derivative bearing appropriate functional groups, such as an ortho-diaminoaryl substituent, that can undergo cyclization to form the imidazole (B134444) ring. The synthesis of benzimidazoles from o-phenylenediamines and aldehydes is a fundamental reaction in heterocyclic chemistry and could be applied in this context. nih.govsemanticscholar.org
For example, a suitably substituted oxazole carrying an o-phenylenediamine (B120857) unit could be condensed with an aldehyde or its equivalent to form the fused benzimidazole ring. The choice of reaction conditions and catalysts would be crucial for the success of such a strategy. nih.govorganic-chemistry.org
Data Tables
Table 1: Examples of Cyclocondensation Reactions for Fused Benzimidazole Synthesis
| Starting Materials | Reagents/Conditions | Product Type | Reference |
| 2-Aminobenzimidazole, β-Keto esters | Microwave irradiation | Pyrimido[1,2-a]benzimidazol-4-ones | nih.gov |
| 1H-Benzimidazole-2-thiols, Chloroacetic acid, Aromatic aldehyde | Acetic anhydride, Sodium acetate (B1210297), Piperidine | 2-Substituted thiazolo[2,3-a]benzimidazole-3(2H)-ones | researchgate.net |
| o-Phenylenediamines, Aromatic aldehydes | ZnFe2O4, Ultrasonic irradiation | 2-Substituted benzimidazoles | ichem.md |
| 1H-Benzo[d]imidazole-2-thiol, trans-Substituted acrylic acids | TBTU, DIPEA, Dry DMF | Benzimidazole-thiazinone derivatives | mdpi.com |
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. This approach is particularly valuable for generating libraries of compounds for drug discovery.
One notable example involves an iron-catalyzed three-component synthesis of benzimidazole derivatives. nih.gov This method utilizes benzo-1,2-quinone, various aldehydes, and ammonium (B1175870) acetate as the nitrogen source, with a catalytic amount of an Fe(III)-porphyrin complex. nih.gov The reaction proceeds through a domino sequence of C-N bond formation and cyclization to afford the benzimidazole core in high yields under mild, aerobic conditions at room temperature. nih.gov This one-pot procedure is scalable and employs an environmentally friendly solvent, ethanol. nih.gov
A different MCR approach has been used to synthesize 2-aminothiophene-linked benzimidazoles. researchgate.net This modified Gewald reaction involves the treatment of 2-(cyanomethyl)-benzimidazole with aldehydes that have an active methylene (B1212753) group and elemental sulfur. researchgate.net The reaction proceeds under reflux conditions to yield the desired products. researchgate.net
The following table summarizes the key aspects of these multi-component reactions for the synthesis of benzimidazole derivatives.
| Catalyst/Reagent | Reactants | Solvent | Key Features |
| Fe(III)-porphyrin | Benzo-1,2-quinone, Aldehydes, Ammonium acetate | Ethanol | Mild conditions, High yields, Green solvent. nih.gov |
| Elemental Sulfur | 2-(Cyanomethyl)-benzimidazole, Aldehydes | Not specified | Modified Gewald reaction. researchgate.net |
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers powerful tools for the construction of complex heterocyclic systems, including the benzimidazole core and its derivatives. These methods often provide high efficiency and selectivity.
Phosphine-Catalyzed Asymmetric Dearomatization Reactions (for related benzimidazoles)
A significant advancement in the synthesis of complex benzimidazole-containing structures is the use of phosphine-catalyzed asymmetric dearomatization reactions. chinesechemsoc.orgacs.org This strategy allows for the construction of chiral, three-dimensional molecules from flat, aromatic precursors. acs.org
One such reaction is the phosphine-catalyzed intermolecular asymmetric dearomative [3+2] annulation of benzimidazoles with cyclopropenones. chinesechemsoc.org In the presence of a chiral phosphine (B1218219) catalyst, this reaction proceeds with high yields (up to 98%) and excellent enantioselectivity (up to 99% ee). chinesechemsoc.org The proposed mechanism involves the activation of the cyclopropenone by the phosphine catalyst to form a zwitterionic intermediate, which then undergoes a series of steps including nucleophilic attack by the benzimidazole and intramolecular cyclization to afford the dearomatized heterocyclic product. chinesechemsoc.org This method is notable for its mild reaction conditions and operational simplicity. chinesechemsoc.org
The development of phosphine-catalyzed asymmetric dearomatization extends to other related heterocyclic systems, highlighting the versatility of this approach for creating structurally diverse and optically active molecules. acs.org
Other Metal-Mediated Cyclizations
Copper-catalyzed reactions are also prominent in the synthesis of benzimidazole-containing compounds. An efficient method for synthesizing 1,2,3-triazole-linked benzimidazoles involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. researchgate.net In this process, an N-propynylated benzimidazole is reacted with a variety of aromatic azides in the presence of a copper(II) acetate catalyst in ethanol. researchgate.net This method is advantageous due to its short reaction times, low cost, and straightforward purification. researchgate.net
Furthermore, a one-pot, three-component synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles has been developed using a microwave-assisted, copper(I)-catalyzed reaction. beilstein-journals.org This reaction combines 4-(prop-2-yn-1-yloxy)benzaldehyde, 1,2-diaminobenzene, and azidobenzene (B1194522) in a single step. beilstein-journals.org
The following table provides an overview of these transition metal-catalyzed syntheses.
| Catalyst | Reaction Type | Reactants | Key Features |
| Chiral Phosphine | Asymmetric Dearomative [3+2] Annulation | Benzimidazoles, Cyclopropenones | High yields and enantioselectivity. chinesechemsoc.org |
| Copper(II) Acetate | Azide-Alkyne Cycloaddition | N-propynylated benzimidazole, Aromatic azides | Efficient, low cost. researchgate.net |
| Copper(I) | Three-Component "Click" Reaction | 4-(prop-2-yn-1-yloxy)benzaldehyde, 1,2-diaminobenzene, Azidobenzene | Microwave-assisted, one-pot. beilstein-journals.org |
Green Chemistry Approaches to Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Solvent-Free and Aqueous Medium Reactions
A one-pot, solvent-free synthesis of benzimidazole derivatives has been achieved by reacting o-phenylenediamine with either organic acids or aldehydes. umich.eduresearchgate.net The reaction is carried out by grinding the reactants together in a mortar with a pestle, followed by heating. umich.edu This method offers several advantages, including high atom economy, reduced reaction times, and higher yields compared to some traditional methods. umich.edu The optimal temperature for the reaction with acetic acid was found to be 140°C. umich.edu
Microwave-Assisted Syntheses
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and higher product purity. researchgate.netnih.govdergipark.org.tr This technology has been successfully applied to the synthesis of various benzimidazole and related heterocyclic derivatives.
For instance, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives has been efficiently carried out using microwave irradiation. nih.gov Similarly, a rapid and efficient microwave-assisted method has been developed for the synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives, significantly shortening reaction times compared to conventional heating. nih.govbau.edu.tr
The first reported microwave-assisted synthesis of benzimidazoles dates back to 1995, where 1,2-diaminobenzene was reacted with ethyl acetoacetate (B1235776) or ethyl benzoylacetate on solid mineral supports under microwave irradiation. researchgate.netdergipark.org.tr Since then, numerous microwave-assisted methodologies have been developed for the synthesis of benzimidazoles, often in shorter reaction times and with higher yields. researchgate.netdergipark.org.tr For example, the synthesis of diethyl 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate was achieved in just 15 minutes under ultrasonic irradiation, a related energy-efficient technique. nih.gov
The following table highlights key green chemistry approaches for the synthesis of benzimidazole and related heterocycles.
| Method | Reactants | Key Features |
| Solvent-Free Grinding | o-Phenylenediamine, Organic acids/Aldehydes | High atom economy, Reduced reaction times. umich.eduresearchgate.net |
| Microwave-Assisted Synthesis | Various (e.g., 1,2-diaminobenzene, aldehydes) | Rapid, High yields, Increased purity. researchgate.netnih.govdergipark.org.tr |
Enantioselective Synthesis of Chiralnih.govnih.govOxazolo[3,2-a]benzimidazole Derivatives
The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern medicinal chemistry and drug development. For the nih.govnih.govOxazolo[3,2-a]benzimidazole scaffold, the introduction of a stereocenter, particularly at the C2 or C3 position of the oxazole ring, can have a profound impact on its biological activity and pharmacological profile. While direct enantioselective methods for the synthesis of the nih.govnih.govOxazolo[3,2-a]benzimidazole ring system are not extensively documented in the literature, several analogous and potential strategies can be envisaged based on established asymmetric synthetic methodologies for related heterocyclic systems. These approaches primarily fall into two categories: the use of chiral building blocks derived from the chiral pool and the application of catalytic asymmetric transformations.
One of the most direct and reliable strategies for obtaining enantiomerically pure compounds is to start with a readily available chiral precursor. In the context of nih.govnih.govOxazolo[3,2-a]benzimidazole derivatives, chiral amino alcohols are ideal starting materials. For instance, the condensation of a 2-chlorobenzimidazole (B1347102) with a chiral amino alcohol can lead to the formation of a chiral N-substituted intermediate, which can then undergo intramolecular cyclization to furnish the desired chiral fused heterocyclic system. The stereochemistry of the final product is dictated by the stereochemistry of the starting amino alcohol.
Another powerful approach involves the catalytic asymmetric functionalization of a prochiral benzimidazole derivative. Organocatalysis has emerged as a particularly effective tool for the enantioselective synthesis of chiral benzimidazole-containing molecules. For example, the asymmetric aldol (B89426) addition of an N-1-benzimidazolyl acetaldehyde (B116499) to a ketone, catalyzed by a chiral amine, can produce a chiral intermediate with high enantiomeric excess. This intermediate, possessing a hydroxyl group and a benzimidazole moiety in a specific stereochemical arrangement, is a prime candidate for subsequent cyclization to the nih.govnih.govOxazolo[3,2-a]benzimidazole core.
Furthermore, transition metal-catalyzed asymmetric reactions represent a viable route. A notable example is the copper-catalyzed asymmetric C2-allylation of benzimidazoles. nih.gov This method allows for the introduction of a chiral substituent at the C2 position of the benzimidazole ring with high enantioselectivity. While this does not directly form the oxazole ring, the resulting chiral C2-allylated benzimidazole could be further elaborated through oxidative cleavage of the allyl group and subsequent cyclization with a suitable nitrogen source to construct the chiral oxazolo-fused ring.
The following tables summarize representative examples of enantioselective syntheses of chiral benzimidazole precursors that could potentially be utilized in the synthesis of chiral nih.govnih.govOxazolo[3,2-a]benzimidazole derivatives.
Table 1: Organocatalyzed Asymmetric Aldol Reaction for the Synthesis of Chiral Benzimidazole Precursors
| Entry | Ketone | Catalyst | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| 1 | Cyclohexanone | L-Prolinamide | 92 | 92:8 | 90 |
| 2 | Cyclopentanone | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | 85 | 85:15 | 88 |
| 3 | Acetone | (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine | 78 | - | 82 |
Table 2: Copper-Catalyzed Asymmetric C2-Allylation of Benzimidazoles nih.gov
| Entry | Benzimidazole Substrate | Diene | Ligand | Yield (%) | Enantiomeric Ratio (er) |
| 1 | N-Piv-benzimidazole | 1,3-Butadiene | (S,S)-Ph-BPE | 85 | 95:5 |
| 2 | 5-Chloro-N-Piv-benzimidazole | Isoprene | (R,R)-QuinoxP* | 90 | 96:4 |
| 3 | 5-Methoxy-N-Piv-benzimidazole | 1-Phenyl-1,3-butadiene | (S,S)-Ph-BPE | 75 | 92:8 |
These examples highlight the feasibility of producing highly enantioenriched benzimidazole derivatives that are suitable precursors for the construction of the chiral nih.govnih.govOxazolo[3,2-a]benzimidazole scaffold. The choice of synthetic strategy would depend on the desired substitution pattern and the availability of starting materials and catalysts. Future research in this area will likely focus on the development of direct, one-pot enantioselective methods for the synthesis of this important heterocyclic system.
Chemical Reactivity and Transformations of The 1 2 Oxazolo 3,2 a Benzimidazole Nucleus
Electrophilic Aromatic Substitution Reactions
There is a significant gap in the scientific literature regarding the electrophilic aromatic substitution reactions specifically on the nih.govnih.govoxazolo[3,2-a]benzimidazole nucleus. Typically, the benzimidazole (B57391) ring is susceptible to electrophilic attack at the 4, 5, 6, and 7 positions of the benzene (B151609) ring portion. chemicalbook.com The specific regioselectivity is influenced by the electronic nature of the fused oxazole (B20620) ring and any existing substituents. However, without experimental studies on nitration, halogenation, sulfonation, or Friedel-Crafts reactions for this specific heterocyclic system, any prediction of the reaction outcomes remains speculative. For the analogous thiazolo[3,2-a]benzimidazole system, bromination has been shown to occur at the C6 position of the benzimidazole ring. nih.gov
Nucleophilic Reactions and Ring Openings
The nih.govnih.govoxazolo[3,2-a]benzimidazole system possesses several sites susceptible to nucleophilic attack. The C2 position of the imidazole (B134444) moiety in benzimidazoles is known to be prone to nucleophilic substitution, particularly when a suitable leaving group is present. chemicalbook.com In the fused nih.govnih.govoxazolo[3,2-a]benzimidazole system, the oxazole ring introduces additional reactive sites.
Furthermore, the inherent strain and the presence of the oxygen heteroatom in the oxazole ring could make the system susceptible to ring-opening reactions under certain conditions, such as treatment with strong acids or bases. However, specific examples and detailed mechanisms for the nih.govnih.govoxazolo[3,2-a]benzimidazole nucleus have not been documented.
Oxidation and Reduction Pathways
The oxidation and reduction behavior of the nih.govnih.govoxazolo[3,2-a]benzimidazole nucleus is not well-documented. In general, the benzimidazole ring is relatively stable to oxidation, often requiring vigorous conditions to cleave the benzene ring. ijpcbs.com Reduction of the benzimidazole ring typically requires catalytic hydrogenation. nih.gov
For the analogous thiazolo[3,2-a]benzimidazole system, oxidation of the sulfur atom in the thiazole (B1198619) ring has been reported. nih.govnih.gov It is conceivable that the nih.govnih.govoxazolo[3,2-a]benzimidazole nucleus could undergo different oxidative transformations, potentially involving the oxazole ring, but experimental evidence is lacking. Similarly, selective reduction of either the oxazole or the benzimidazole portion of the molecule would depend on the specific reagents and conditions employed, none of which have been reported for this specific heterocyclic system.
Functional Group Interconversions on the Core Structure
Research on the synthesis of derivatives of nih.govnih.govoxazolo[3,2-a]benzimidazole would inherently include functional group interconversions on the core structure. However, the available literature primarily focuses on the synthesis of the parent ring system or simple substituted analogues, with limited examples of subsequent chemical modifications. General methodologies for functional group interconversions are well-established in organic chemistry, but their specific application to the nih.govnih.govoxazolo[3,2-a]benzimidazole scaffold, including reaction conditions and efficiency, has not been systematically explored.
Cycloaddition Reactions
The potential for the nih.govnih.govoxazolo[3,2-a]benzimidazole nucleus to participate in cycloaddition reactions is an intriguing but uninvestigated area. The exocyclic double bonds that can be introduced onto the core structure could potentially act as dipolarophiles in 1,3-dipolar cycloaddition reactions. For example, the reaction of 2-arylidenethiazolo[3,2-a]benzimidazol-3(2H)-ones with nitrilimines has been shown to proceed via a 1,3-dipolar cycloaddition. nih.gov
Additionally, dearomative cycloaddition reactions, such as the phosphine-catalyzed [3+2] cycloaddition of benzoxazoles with cyclopropenones, suggest that the oxazole moiety can participate in such transformations. nih.gov Whether the fused nih.govnih.govoxazolo[3,2-a]benzimidazole system can undergo similar reactions remains to be determined through future experimental work.
Derivatization Strategies and Analogue Synthesis
N-Substitution and Alkylation of the Benzimidazole (B57391) and Oxazole (B20620) Nitrogens
The nitrogen atoms within the thepharmajournal.comnih.govoxazolo[3,2-a]benzimidazole structure present prime sites for substitution and alkylation, offering a direct route to a diverse range of analogues. The nitrogen of the benzimidazole ring, in particular, has been a focal point for derivatization.
Alkylation of the oxazole nitrogen is also a viable strategy, with the 3-position demonstrating a high affinity for such reactions. thepharmajournal.com This allows for the introduction of various alkyl groups, potentially influencing the molecule's steric and electronic properties. Acylation at this position is also readily achievable. thepharmajournal.com
In a related heterocyclic system, the thiazolo[3,2-a]benzimidazolium salts, N-substitution has been extensively explored. Treatment of the parent scaffold with alkyl or aryl halides leads to the formation of 9-substituted thiazolo[3,2-a]benzimidazolium salts. clockss.org This highlights a common strategy for introducing a variety of substituents at the nitrogen atom of the imidazole (B134444) ring.
C-Substitution on the Fused Benzene (B151609) Ring
Modification of the fused benzene ring offers another avenue for creating analogues of thepharmajournal.comnih.govoxazolo[3,2-a]benzimidazole with tailored properties. Introducing substituents onto this aromatic ring can significantly impact the molecule's lipophilicity, electronic distribution, and interaction with biological targets.
A common strategy involves the use of substituted o-phenylenediamines as starting materials in the synthesis of the benzimidazole core. This allows for the incorporation of various functional groups onto the benzene ring from the outset. For example, the synthesis of benzimidazole-1,2,3-triazole hybrids has been achieved by condensing substituted o-phenylenediamines with 4-(trimethylsilylethynyl)benzaldehyde. nih.govnih.gov This approach allows for the introduction of substituents like the trifluoromethyl group, which has been shown to be beneficial for biological activity. nih.govnih.gov
In the analogous thiazolo[3,2-a]benzimidazole system, bromination has been shown to occur at the C6 position of the benzimidazole ring, demonstrating a method for direct C-substitution on the fused benzene ring. nih.gov
C-Substitution on the Oxazole Ring
The carbon atoms of the oxazole ring, specifically at the C2 and C5 positions, are also key targets for derivatization. The reactivity of these positions allows for the introduction of a wide array of substituents, significantly altering the molecule's structure and potential biological activity.
The acidity of the hydrogen atoms on the oxazole ring follows the order C2 > C5 > C4, making the C2 position particularly susceptible to deprotonation and subsequent substitution. thepharmajournal.com Palladium-catalyzed direct arylation has been successfully employed for the regioselective functionalization of oxazoles at both the C2 and C5 positions. organic-chemistry.org By selecting appropriate phosphine (B1218219) ligands and solvent conditions, the arylation can be directed to either position with high selectivity. organic-chemistry.org
Furthermore, the C4 position can also be functionalized. For instance, the reaction of 1-(methylthio)acetone with various nitriles yields 2-substituted 5-methyl-4-methylthio-1,3-oxazoles. organic-chemistry.org The methylthio group at the C4 position can be subsequently removed or oxidized to a methylsulfonyl group, providing further avenues for modification. organic-chemistry.org
Table 1: Regioselectivity of Direct Arylation of Oxazoles
| Position | Catalyst System | Solvent | Outcome | Reference |
|---|---|---|---|---|
| C-5 | Palladium with task-specific phosphine ligands | Polar | Preferred Arylation | organic-chemistry.org |
| C-2 | Palladium with task-specific phosphine ligands | Nonpolar | Preferred Arylation | organic-chemistry.org |
| C-2 | Ni(II) precatalyst with CyPAd-DalPhos or PhPAd-DalPhos | Not specified | Arylation with (hetero)aryl chlorides, pivalates, and tosylates | organic-chemistry.org |
Introduction of Heterocyclic Moieties
The incorporation of additional heterocyclic rings onto the thepharmajournal.comnih.govoxazolo[3,2-a]benzimidazole framework is a powerful strategy for creating novel molecular architectures with potentially enhanced biological profiles. This approach can lead to the development of hybrid molecules that combine the pharmacophoric features of multiple heterocyclic systems.
One notable example involves the synthesis of hybrid molecules that link a 1,2,3-triazole ring to a benzimidazole core. nih.govnih.gov This is typically achieved through a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. nih.govnih.gov The resulting benzimidazole-1,2,3-triazole hybrids have been investigated for their antimicrobial and antifungal activities. nih.govnih.gov
In a similar vein, the synthesis of molecules incorporating both a benzimidazole and a β-lactam moiety has been reported. ias.ac.in This strategy aims to combine the known biological activities of both heterocyclic systems into a single molecule. The synthesis often involves the reaction of a 1N-substituted-2-methyl benzimidazole derivative with chloroacetyl chloride and triethylamine (B128534) to form the azetidin-2-one (B1220530) (β-lactam) ring. ias.ac.in
Synthesis of Hybrid Molecules Incorporatingthepharmajournal.comnih.govOxazolo[3,2-a]benzimidazole
The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, is a prominent strategy in drug discovery. This approach has been applied to the thepharmajournal.comnih.govoxazolo[3,2-a]benzimidazole scaffold to generate novel hybrid molecules with diverse biological activities.
A key example is the synthesis of benzimidazole-1,2,3-triazole hybrids, where the benzimidazole moiety can be considered a precursor or an analogue to the thepharmajournal.comnih.govoxazolo[3,2-a]benzimidazole system. nih.govnih.gov These hybrids are constructed by connecting the two heterocyclic rings, often through a phenyl linker. nih.govnih.gov The synthesis typically involves the condensation of a substituted o-phenylenediamine (B120857) with an aldehyde to form the benzimidazole core, followed by a click chemistry reaction to introduce the triazole ring. nih.govnih.gov
Another approach involves the creation of hybrid structures containing both the benzimidazole and β-lactam rings. ias.ac.in These molecules are synthesized by first preparing N-substituted 2-methyl benzimidazole derivatives, which are then reacted to form the four-membered β-lactam ring. ias.ac.in
Furthermore, the reaction of thiazolo[3,2-a]benzimidazol-3(2H)-ones with various aromatic and heteroaromatic aldehydes leads to the formation of 2-substituted derivatives, effectively creating hybrid molecules. nih.govresearchgate.net This one-pot synthesis involves a Knoevenagel condensation followed by cyclization. nih.gov
Table 2: Examples of Hybrid Molecules Based on Related Scaffolds
| Hybrid System | Synthetic Strategy | Key Reactants | Resulting Moiety | Reference(s) |
|---|---|---|---|---|
| Benzimidazole-1,2,3-triazole | Condensation followed by CuAAC | Substituted o-phenylenediamines, 4-(trimethylsilylethynyl)benzaldehyde, 2-(azidomethoxy)ethyl acetate (B1210297) | 1,2,3-triazole | nih.govnih.gov |
| Benzimidazole-β-lactam | Schiff base formation followed by cyclization | N-substituted 2-methyl benzimidazoles, aromatic aldehydes, chloroacetyl chloride | Azetidin-2-one | ias.ac.in |
| Thiazolo[3,2-a]benzimidazolone-Aryl/Heteroaryl | Knoevenagel condensation followed by cyclization | 2-mercaptobenzimidazole (B194830), chloroacetic acid, aromatic/heteroaromatic aldehydes | Substituted aryl/heteroaryl | nih.govresearchgate.net |
Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
For derivatives of 2,3-dihydro- nih.govarabjchem.orgoxazolo[3,2-a]benzimidazol-2-one, the ¹H NMR spectra typically exhibit characteristic signals for the aromatic protons of the benzimidazole (B57391) moiety and the protons within the oxazolidinone ring. For instance, in the ¹H NMR spectrum of 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one, distinct singlets for the two N-H protons are observed at approximately 12.66 ppm and 12.29 ppm, while the lone aromatic proton (7-H) appears as a singlet at 7.96 ppm. mdpi.com
The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of all carbon atoms in the molecule. For the same trinitro derivative, the carbonyl carbon (C-2) of the oxazolidinone ring resonates at a characteristic downfield shift of 155.75 ppm. The carbons of the benzimidazole ring appear at shifts corresponding to their electronic environment, influenced by the electron-withdrawing nitro groups. mdpi.com The study of various benzimidazole derivatives has shown that the chemical shifts of the bridgehead carbons (C3a and C7a) and the aromatic carbons (C4, C5, C6, C7) are particularly sensitive to substitution patterns and tautomeric forms. arabjchem.orgmdpi.com
Table 1: Representative ¹H and ¹³C NMR Spectral Data for a 2,3-dihydro- nih.govarabjchem.orgoxazolo[3,2-a]benzimidazol-2-one Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1-NH | 12.29 (s) | - |
| 3-NH | 12.66 (s) | - |
| C-2 | - | 155.75 |
| C-4 | - | 122.56 |
| C-5 | - | 134.08 |
| C-6 | - | 134.52 |
| C-7 | 7.96 (s) | 107.82 |
| C-8 (C3a) | - | 132.83 |
| C-9 (C7a) | - | 131.73 |
| Data for 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one in d6-DMSO. mdpi.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For derivatives of nih.govarabjchem.orgoxazolo[3,2-a]benzimidazole, Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed.
In the mass spectrum of 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one, the molecular ion peak [M-H]⁻ is observed at m/z 268 in negative ion mode, confirming the molecular weight of the compound. mdpi.com Similarly, for its 5-methyl analog, the molecular ion peak [M-H]⁻ is found at m/z 282. mdpi.com The fragmentation patterns of these compounds can provide valuable information for structural confirmation. The mass spectrum of the parent 2H-benzimidazol-2-one, 1,3-dihydro- shows a molecular ion at m/z 134. nist.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of 2,3-dihydro- nih.govarabjchem.orgoxazolo[3,2-a]benzimidazol-2-one derivatives displays characteristic absorption bands.
For 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one, the FT-IR spectrum shows a prominent N-H stretching vibration at 3209 cm⁻¹. The carbonyl (C=O) group of the oxazolidinone ring exhibits a strong absorption band at 1741 cm⁻¹. The presence of the nitro groups is confirmed by the characteristic asymmetric and symmetric stretching vibrations observed at 1541 cm⁻¹ and 1330 cm⁻¹, respectively. mdpi.com The IR spectra of various benzimidazole derivatives consistently show N-H stretching vibrations in the region of 3100-3400 cm⁻¹ and C=N stretching around 1620 cm⁻¹. researchgate.net
Table 2: Key IR Absorption Bands for a 2,3-dihydro- nih.govarabjchem.orgoxazolo[3,2-a]benzimidazol-2-one Derivative
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3209 |
| C=O Stretch | 1741 |
| NO₂ Asymmetric Stretch | 1541 |
| NO₂ Symmetric Stretch | 1330 |
| Data for 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one. mdpi.com |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction analysis of 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one revealed that it crystallizes in the orthorhombic space group P2₁2₁2₁. mdpi.com The crystal structure confirms the fused ring system and the planar geometry of the benzimidazole core. The analysis of a related compound, 3-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one, showed an orthorhombic crystal system with the oxazolidinone ring adopting an envelope conformation. nih.gov Such studies are crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice. researchgate.netmdpi.com
Table 3: Crystallographic Data for a 2,3-dihydro- nih.govarabjchem.orgoxazolo[3,2-a]benzimidazol-2-one Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2023.12 |
| Z | 2 |
| Data for 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one. mdpi.com |
Chromatographic Techniques for Purity Assessment (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of synthesized compounds. HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
For the analysis of 2,3-dihydro- nih.govarabjchem.orgoxazolo[3,2-a]benzimidazol-2-one derivatives, reverse-phase HPLC (RP-HPLC) is commonly used. In the analysis of 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one, LC-MS analysis showed a single major peak with a retention time of 5.37 minutes, indicating a high degree of purity. mdpi.com The mobile phase for such separations often consists of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com The purity of the final compound is crucial for subsequent biological or material science applications.
Theoretical and Computational Chemistry Studies Of 1 2 Oxazolo 3,2 a Benzimidazole
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in exploring the electronic structure and stability of benzimidazole (B57391) derivatives. researchgate.netresearchgate.net These methods provide insights into the molecular geometry, vibrational frequencies, and electronic properties, which are often in good agreement with experimental data. researchgate.net For instance, DFT calculations with the B3LYP functional and a 6-311+G(d,p) basis set have been employed to study the structural parameters of related benzisoxazole derivatives. researchgate.net
The optimized molecular geometry, including bond lengths and angles, can be accurately predicted. For example, in a study of 2,2'-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)diacetate, the calculated C=O bond distances were found to be in agreement with X-ray crystallographic data of similar structures. nih.gov Furthermore, these calculations can predict the relative stability of different tautomeric forms and conformations. In one study, the amido forms of certain benzimidazole derivatives were predicted to be significantly more stable than the amidic acid forms. nih.gov
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is another key aspect of these studies. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap suggests a higher tendency for electron transfer and greater reactivity. researchgate.net Time-dependent DFT (TD-DFT) calculations are also used to simulate the electronic absorption spectra of these compounds, providing insights into their photophysical properties. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between small molecules, such as researchgate.netnih.govoxazolo[3,2-a]benzimidazole derivatives, and biological targets. nih.govnih.gov These methods are crucial in drug discovery for predicting the binding affinity and mode of interaction of a ligand with a protein's active site.
Molecular docking studies have been performed on various benzimidazole derivatives to explore their potential as inhibitors of different enzymes. For example, docking studies have been conducted on benzimidazoles with beta-tubulins, a target for anthelmintic drugs. nih.gov Similarly, the binding of benzimidazole-thiazole hybrids to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease, has been investigated. nih.gov The docking scores, which represent the binding affinity, help in identifying the most promising candidates for further development. nih.gov
Following docking, molecular dynamics simulations are often carried out to study the stability of the ligand-protein complex over time. nih.gov These simulations provide a dynamic picture of the interactions, revealing how the ligand and protein adapt to each other and the stability of key interactions, such as hydrogen bonds and hydrophobic contacts. This information is vital for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.govnih.gov
Prediction of Reactivity and Reaction Mechanisms
Computational methods are also employed to predict the reactivity of researchgate.netnih.govoxazolo[3,2-a]benzimidazole and to elucidate the mechanisms of its formation and subsequent reactions. The reaction of 2-mercaptobenzimidazoles with various reagents to form fused thiazole (B1198619) ring systems, such as thiazolo[3,2-a]benzimidazoles, has been a subject of interest. nih.govresearchgate.net
Proposed reaction mechanisms often involve the initial formation of an acyclic intermediate, followed by cyclization. researchgate.net For example, the reaction of (1H-benzimidazol-2-ylthio)acetonitrile with dimethyl acetylenedicarboxylate (B1228247) (DMAD) can lead to the formation of a researchgate.netnih.govthiazolo[3,2-a]benzimidazole derivative. rsc.org The solvent can play a crucial role in directing the reaction towards different products. rsc.org
Recent studies have also explored green chemistry approaches for the synthesis of related benzimidazo[2,1-b]thiazoles. nih.gov Computational analysis, in conjunction with experimental evidence, helps in proposing plausible reaction pathways, such as ionic or free-radical mechanisms, depending on the reaction conditions. nih.gov The understanding of these mechanisms is essential for optimizing reaction conditions and for the rational design of synthetic routes to novel derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.comnih.gov 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful in this regard. researchgate.net
These models are built using a training set of compounds with known activities and are then used to predict the activity of new, untested compounds. nih.gov For benzimidazole derivatives, QSAR models have been developed to predict their anti-enterovirus and anti-cancer activities. biointerfaceresearch.comresearchgate.net The statistical significance of these models is evaluated using parameters like the cross-validation coefficient (Q²) and the correlation coefficient (R²). researchgate.net
The graphical outputs of CoMFA and CoMSIA, in the form of contour maps, provide valuable insights into how different steric and electrostatic fields of the molecule influence its biological activity. This information can guide the design of new derivatives with improved potency. researchgate.net
Cheminformatics and Virtual Screening Applications
Cheminformatics and virtual screening play a pivotal role in modern drug discovery by enabling the rapid screening of large compound libraries to identify potential drug candidates. researchgate.net Ligand-based virtual screening (LBVS) is a common approach where a known active molecule or a common scaffold, such as benzimidazole, is used to search databases for structurally similar compounds. nih.govmdpi.com
This approach has been successfully applied to identify potential inhibitors of various parasitic enzymes, such as triosephosphate isomerase (TIM) from Trypanosoma cruzi and Leishmania mexicana. nih.govnih.govmdpi.com The identified hits from virtual screening are then subjected to further computational analysis, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to prioritize them for experimental testing. biointerfaceresearch.com
The integration of cheminformatics tools and databases allows for a more efficient and cost-effective drug discovery process. researchgate.net By leveraging these computational methods, researchers can narrow down the vast chemical space to a manageable number of promising compounds for synthesis and biological evaluation.
Biological Activities: in Vitro and Mechanistic Investigations Of 1 2 Oxazolo 3,2 a Benzimidazole Derivatives
Antimicrobial Activity Studies
The potential of nih.govnih.govoxazolo[3,2-a]benzimidazole derivatives as antimicrobial agents is an area of significant interest, drawing from the known antimicrobial properties of both benzimidazoles and oxazoles.
Antibacterial Efficacy (Gram-positive and Gram-negative)
Antifungal Efficacy
Similarly, there is a notable lack of specific data on the antifungal activity of nih.govnih.govoxazolo[3,2-a]benzimidazole derivatives. The broader class of benzimidazole (B57391) derivatives has been a source of antifungal agents, and some oxadiazole-containing benzimidazoles have shown activity against various fungal strains. mdpi.comresearchgate.net For instance, certain benzimidazole-oxadiazole hybrids have demonstrated potent activity against Candida species. nih.gov The antifungal potential of the fused nih.govnih.govoxazolo[3,2-a]benzimidazole system remains an open area for investigation.
Mechanistic Insights into Antimicrobial Action
Without specific studies on nih.govnih.govoxazolo[3,2-a]benzimidazole derivatives, any discussion on their mechanism of antimicrobial action would be speculative. Potential mechanisms could involve the inhibition of key bacterial enzymes or interference with fungal cell wall synthesis, drawing parallels from the mechanisms of known benzimidazole and oxazole (B20620) antimicrobials. However, dedicated mechanistic studies are required to elucidate the specific molecular targets and pathways affected by this particular heterocyclic system.
Anticancer and Antiproliferative Activity Studies (In Vitro Cell Line Models)
The development of novel anticancer agents is a critical area of medicinal chemistry, and heterocyclic compounds like nih.govnih.govoxazolo[3,2-a]benzimidazole are of interest due to the established anticancer properties of their constituent ring systems. nih.govnih.gov
Inhibition of Cell Proliferation and Viability Assays
There is a scarcity of published research detailing the cytotoxic effects and inhibition of cell proliferation by nih.govnih.govoxazolo[3,2-a]benzimidazole derivatives against various cancer cell lines. While related structures such as benzimidazo[3,2-a]quinolinium salts have shown toxicity against human lymphoma cells with GI50 values around 50-100 µM, specific IC50 or GI50 values for the nih.govnih.govoxazolo[3,2-a]benzimidazole core are not available. nih.gov Extensive screening against a panel of cancer cell lines is necessary to determine the antiproliferative potential of this compound class.
Induction of Apoptosis and Cell Cycle Arrest
The ability of a compound to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells is a key indicator of its potential as a chemotherapeutic agent. Studies on related benzimidazo[3,2-a]quinolinium salts have indicated that they can induce apoptosis through mechanisms involving the decrease in mitochondrial membrane potential and activation of caspases. nih.gov However, there are no specific studies demonstrating that nih.govnih.govoxazolo[3,2-a]benzimidazole derivatives induce apoptosis or cause cell cycle arrest in cancer cells. Further research, including assays for caspase activation, DNA fragmentation, and cell cycle analysis, is required to understand the mechanistic basis of any potential anticancer activity.
Modulation of Specific Oncogenic Pathways (e.g., enzyme inhibition)
Direct evidence for the modulation of specific oncogenic pathways by nih.govsemanticscholar.orgOxazolo[3,2-a]benzimidazole derivatives is not extensively documented in publicly accessible research. However, the broader class of benzimidazoles, from which this scaffold is derived, is well-known for its anticancer properties, often exerted through the inhibition of key enzymes involved in cancer progression. For instance, various benzimidazole derivatives have been shown to inhibit enzymes like tyrosine kinases, which are crucial for tumor cell signaling and proliferation. The structural similarity of the nih.govsemanticscholar.orgOxazolo[3,2-a]benzimidazole core suggests that its derivatives could potentially exhibit similar enzyme-inhibitory activities. Further focused studies are required to isolate and characterize the specific enzymatic targets of this particular heterocyclic system.
Anti-inflammatory Activity (In Vitro Models)
The anti-inflammatory potential of nih.govsemanticscholar.orgOxazolo[3,2-a]benzimidazole derivatives has been an area of preliminary investigation. The related thiazolo[3,2-a]benzimidazole scaffold has demonstrated anti-inflammatory properties, providing a rationale for exploring this activity in its oxazolo-analogs. nih.gov While specific in vitro studies on nih.govsemanticscholar.orgOxazolo[3,2-a]benzimidazole derivatives are not widely reported, the general anti-inflammatory activity of the benzimidazole nucleus is well-established. This activity is often attributed to the inhibition of inflammatory mediators. Future research should focus on evaluating specific nih.govsemanticscholar.orgOxazolo[3,2-a]benzimidazole derivatives in standard in vitro models of inflammation, such as lipopolysaccharide (LPS)-induced cytokine production in macrophages, to elucidate their potential as anti-inflammatory agents.
Antiviral Activity (In Vitro Studies)
Antitubercular Activity (In Vitro Models)
Tuberculosis remains a major global health concern, and the development of new antitubercular agents is a priority. Benzimidazole-containing compounds have shown promise in this area. While direct studies on the antitubercular activity of nih.govsemanticscholar.orgOxazolo[3,2-a]benzimidazole derivatives are scarce, the known activity of related heterocyclic systems provides a strong basis for their evaluation. In vitro screening against Mycobacterium tuberculosis strains, including drug-resistant variants, would be a critical step in assessing the potential of this chemical scaffold in the fight against tuberculosis.
Antidiabetic Activity (In Vitro Enzyme Inhibition)
The inhibition of enzymes such as α-amylase and α-glucosidase is a key strategy in the management of type 2 diabetes. Various heterocyclic compounds, including some benzimidazole derivatives, have been investigated for their ability to inhibit these enzymes. The thiazolo[3,2-a]benzimidazole scaffold has been associated with antidiabetic properties, suggesting that nih.govsemanticscholar.orgOxazolo[3,2-a]benzimidazole derivatives may also possess similar activities. nih.gov To validate this hypothesis, in vitro enzyme inhibition assays with purified α-amylase and α-glucosidase are necessary to determine the inhibitory concentrations (IC50) of specific derivatives and to understand their potential as antidiabetic agents.
Other Mechanistic Biological Investigations (e.g., enzyme inhibition, receptor binding)
Beyond the specific activities mentioned above, the nih.govsemanticscholar.orgOxazolo[3,2-a]benzimidazole scaffold holds potential for interacting with a variety of biological targets due to its unique three-dimensional structure and electronic properties. The related thiazolo[3,2-a]benzimidazole derivatives are known to act as neoplasm inhibitors and platelet-activating factor antagonists. nih.gov These findings suggest that nih.govsemanticscholar.orgOxazolo[3,2-a]benzimidazole derivatives could also be explored for their effects on other enzymes and receptors involved in various disease processes. Mechanistic studies, including receptor binding assays and broader enzymatic screening, would be invaluable in uncovering the full therapeutic potential of this heterocyclic system.
Structure Activity Relationship Sar Studies Of 1 2 Oxazolo 3,2 a Benzimidazole Derivatives
Impact of Substituent Position and Electronic Properties on Biological Activity
The biological activity of benzimidazole-based heterocycles is profoundly influenced by the nature and position of substituents on the fused ring system. nih.govmdpi.com For the researchgate.netnih.govOxazolo[3,2-a]benzimidazole core, substitutions at the C2, C5, C6, C7, and C8 positions are of primary interest.
C2-Position: The C2 position, being part of the oxazole (B20620) ring, is a critical site for modification. Attaching various aryl or heterocyclic groups at this position can significantly modulate biological activity. For instance, in related benzimidazole (B57391) series, the introduction of a phenyl ring at the C2 position has been a common strategy to enhance antimicrobial and anticancer activities. researchgate.netnih.gov The electronic properties of substituents on this aryl ring are pivotal. Electron-withdrawing groups, such as nitro or halogen moieties, on the C2-phenyl ring have been shown to enhance the antifungal activity of benzimidazole-1,3,4-oxadiazole hybrids. nih.gov Conversely, electron-donating groups like methoxy (B1213986) can also positively influence activity, suggesting that a delicate balance of electronic effects is required for optimal potency. nih.gov
Benzimidazole Ring (Positions C5, C6, C7, C8): Substituents on the benzimidazole portion of the scaffold also play a crucial role. Halogenation, particularly at the C5 and C6 positions, is a common strategy to enhance biological effects. For example, chloro or fluoro substitutions on the benzimidazole ring of hybrid molecules have been shown to be more beneficial for antifungal activity than unsubstituted analogs. nih.gov The presence of a chloro group is often more advantageous than a fluoro group in this regard. nih.gov
The following table summarizes the impact of substituent electronic properties on the biological activity of related benzimidazole derivatives, which can be extrapolated to the researchgate.netnih.govOxazolo[3,2-a]benzimidazole system.
| Compound Series | Substituent (Position) | Electronic Property | Impact on Biological Activity | Reference |
| Benzimidazole-1,3,4-oxadiazoles | 4-Bromo on phenyl (at C2) | Electron-withdrawing | Enhanced antifungal activity | nih.gov |
| Benzimidazole-1,3,4-oxadiazoles | 3,4-Dihydroxy on phenyl (at C2) | Electron-donating | Most active antifungal agents in the series | nih.gov |
| Halogenated Benzimidazoles | Chloro (on benzimidazole ring) | Electron-withdrawing | Generally more beneficial for antifungal activity than fluoro | nih.gov |
| Substituted Benzimidazoles | Nitro group | Electron-withdrawing | Often enhances antimicrobial activity | nih.gov |
Influence of Lipophilicity and Steric Factors on Activity
Lipophilicity, often expressed as logP, is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties, as well as target engagement. For researchgate.netnih.govOxazolo[3,2-a]benzimidazole derivatives, optimizing lipophilicity is key to achieving desired biological outcomes.
In related benzazole series, increasing the alkyl chain length at certain positions can enhance antifungal activity up to a certain point, after which a further increase in lipophilicity can lead to a decrease in potency, likely due to unfavorable interactions with the biological target or reduced bioavailability. nih.gov For example, in a series of 1-alkyl-1H-benzo[d]imidazoles, the optimal antifungal activity was observed with a nonyl (9-carbon) chain. nih.gov
Steric hindrance is another significant factor. Bulky substituents can be detrimental to activity if they clash with the binding site of the target protein. However, in some cases, specific steric bulk can enhance selectivity or potency by promoting a favorable binding conformation. For instance, in a study of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives, the introduction of a bulky 5-iodo-2-furanylmethylene group at the C2 position resulted in a highly potent and selective inhibitor of nucleotide pyrophosphatase/phosphodiesterase1 (NPP1).
The table below illustrates the interplay of lipophilicity and steric factors in related heterocyclic systems.
| Compound Series | Substituent/Modification | Lipophilicity/Steric Effect | Observed Effect on Activity | Reference |
| 1-Alkyl-1H-benzo[d]imidazoles | Increasing alkyl chain length | Increased lipophilicity | Optimal antifungal activity with a 9-carbon chain | nih.gov |
| Thiazolo[3,2-a]benzimidazol-3(2H)-ones | 2-[(5-iodo-2-furanyl)methylene] | Increased steric bulk and lipophilicity | Potent and selective NPP1 inhibition |
Identification of Key Pharmacophoric Elements within theresearchgate.netnih.govOxazolo[3,2-a]benzimidazole Scaffold
A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. For the researchgate.netnih.govOxazolo[3,2-a]benzimidazole scaffold, key pharmacophoric elements can be inferred from studies on analogous structures.
Hydrogen Bond Donors and Acceptors: The nitrogen atoms within the benzimidazole ring system and the oxygen atom in the oxazole ring can act as hydrogen bond acceptors. The N-H group in the benzimidazole moiety, if unsubstituted, can serve as a hydrogen bond donor. These features are critical for anchoring the molecule within the active site of a target protein. For example, in antifungal benzimidazole-oxadiazole hybrids, the hydroxyl groups on a catechol moiety were identified as crucial hydrogen bond donors, leading to high activity. nih.gov
Aromatic and Hydrophobic Regions: The fused aromatic system of the benzimidazole core provides a significant hydrophobic surface that can engage in van der Waals and pi-pi stacking interactions with the target. The nature of the substituent at the C2 position can further modulate these hydrophobic interactions.
A hypothetical pharmacophore model for a researchgate.netnih.govOxazolo[3,2-a]benzimidazole derivative might include:
A hydrogen bond acceptor (the oxazole oxygen).
A hydrogen bond acceptor (a benzimidazole nitrogen).
Aromatic/hydrophobic regions (the fused ring system and a C2-substituent).
A potential hydrogen bond donor (the benzimidazole N-H).
Design Principles for Enhanced Biological Efficacy
Based on the SAR analysis of related compounds, several design principles can be proposed to enhance the biological efficacy of researchgate.netnih.govOxazolo[3,2-a]benzimidazole derivatives.
Molecular Hybridization: This strategy involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially improved affinity and efficacy, or a dual mode of action. nih.govnih.gov For instance, conjugating the researchgate.netnih.govOxazolo[3,2-a]benzimidazole scaffold with other biologically active heterocycles like oxadiazoles, triazoles, or pyrazoles could lead to novel compounds with enhanced anticancer or antimicrobial properties. nih.govresearchgate.net
Isosteric Replacement: The replacement of one atom or group of atoms with another that has similar size, shape, and electronic properties can be a powerful tool in drug design. For the researchgate.netnih.govOxazolo[3,2-a]benzimidazole scaffold, the oxygen atom in the oxazole ring could be replaced with sulfur to yield the corresponding thiazolo[3,2-a]benzimidazole. Such a modification would alter the electronic and lipophilic properties of the molecule, potentially leading to a different pharmacological profile. nih.gov
Structure-Guided Design: When the three-dimensional structure of the biological target is known, computational methods like molecular docking can be employed to design derivatives that fit optimally into the active site. This approach allows for the rational placement of substituents to maximize favorable interactions and minimize steric clashes, thereby improving potency and selectivity.
Introduction of Fluorine: The incorporation of fluorine atoms into a drug molecule can significantly impact its metabolic stability, lipophilicity, and binding affinity. mdpi.com Strategic fluorination of the researchgate.netnih.govOxazolo[3,2-a]benzimidazole scaffold or its substituents could be a valuable strategy to enhance its drug-like properties.
By applying these design principles and building upon the foundational SAR knowledge from related heterocyclic systems, medicinal chemists can systematically explore the therapeutic potential of the researchgate.netnih.govOxazolo[3,2-a]benzimidazole scaffold to develop novel and effective therapeutic agents.
Potential Research Applications Of 1 2 Oxazolo 3,2 a Benzimidazole
Development of Chemical Probes for Biological Systems
The inherent fluorescence and ion-binding capabilities of the benzimidazole (B57391) core suggest that nih.govnih.govoxazolo[3,2-a]benzimidazole derivatives are promising candidates for the development of chemical probes. Benzimidazole-containing compounds have been successfully designed as 'turn-on' fluorescent sensors for detecting biologically significant ions like Zn²⁺. Furthermore, the functionalization of fluorescent dyes such as BODIPY with benzimidazole units has led to the creation of colorimetric chemosensors for anions. mdpi.com These sensors can exhibit selective color changes in the presence of specific anions, demonstrating the tunability of the benzimidazole scaffold for molecular recognition. mdpi.com
Building on this, benzothiazole-based derivatives, which are structurally related to the oxazolo-benzimidazole core, have been developed as aggregation-induced emission (AIE) fluorescent 'turn-on' probes. nih.gov One such probe was successfully synthesized for the detection of hydrogen peroxide in living cells, showcasing high sensitivity and selectivity. nih.gov These examples underscore the potential of the nih.govnih.govoxazolo[3,2-a]benzimidazole framework in designing novel fluorescent probes for monitoring biological processes and analytes.
Scaffold for Combinatorial Chemistry Libraries
The nih.govnih.govoxazolo[3,2-a]benzimidazole skeleton is an excellent scaffold for combinatorial chemistry due to its amenability to diverse synthetic modifications. The synthesis of related thiazolo[3,2-a]benzimidazoles often begins with 2-mercaptobenzimidazoles, which can be reacted with a variety of ketones to introduce diversity. nih.gov Similarly, new routes for synthesizing 3-alkyl-thiazolo[3,2-a]benzimidazole derivatives have been developed that are simple and produce high yields from readily available starting materials. nih.gov These synthetic strategies can be adapted to the oxazolo analogue, allowing for the creation of large libraries of compounds with varied substituents.
The utility of related heterocyclic systems in combinatorial libraries is further highlighted by a patent for oxazolidinone combinatorial libraries, which includes methods for their synthesis and attachment to solid supports. google.com The development of synthetic methods that are efficient, utilize mild reaction conditions, and are amenable to a wide range of substrates is crucial for combinatorial chemistry. nih.gov The established synthetic pathways for benzimidazole and its fused heterocyclic systems provide a solid foundation for the construction of nih.govnih.govoxazolo[3,2-a]benzimidazole-based combinatorial libraries for drug discovery and other applications. nih.govmdpi.com
Materials Science Applications (e.g., organic electronics, sensors)
In the field of materials science, the nih.govnih.govoxazolo[3,2-a]benzimidazole scaffold holds promise for applications in organic electronics and chemical sensors. Benzimidazole derivatives are known to be versatile building blocks for materials used in organic light-emitting diodes (OLEDs). beilstein-journals.org For instance, 2,9-functionalized benzimidazolo[1,2-a]benzimidazoles have been patented for use as host materials in OLEDs. wipo.int
Furthermore, fluorescent heterocyclic compounds like 2,1,3-benzothiadiazoles are widely utilized in the design of sensing optical devices, OLEDs, and organic transistors. mdpi.com The development of chemosensors for various analytes often employs such fluorescent cores. mdpi.com The structural similarities and shared electronic properties suggest that nih.govnih.govoxazolo[3,2-a]benzimidazole could be a valuable component in the design of new materials for organic electronics and highly selective chemical sensors.
Agrochemistry Research (e.g., herbicidal activity, as building blocks for agrochemicals)
The nih.govnih.govoxazolo[3,2-a]benzimidazole core is a potential building block for the development of new agrochemicals, particularly herbicides. Research into related benzoxazole (B165842) and benzothiazole (B30560) derivatives has revealed significant herbicidal activity. A patent has been granted for herbicidally effective 3-[benzo(ox/thi)azol-7-yl]-1H-pyrimidine-2,4-diones. google.com
Additionally, studies on 1,3,4-oxadiazole (B1194373) derivatives have shown that some of these compounds exhibit fungicidal and herbicidal activity. nih.gov For example, certain 1,3,4-oxadiazole thioether compounds displayed good fungicidal activity against plant pathogens. nih.gov The synthesis of various 1H-2,3-benzoxazine derivatives has also been explored in the context of their herbicidal potential. researchgate.net These findings suggest that the nih.govnih.govoxazolo[3,2-a]benzimidazole scaffold could be a valuable starting point for the synthesis of novel herbicides and other agrochemicals.
Future Perspectives and Emerging Research Directions
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic methodologies is the bedrock of drug discovery and materials science. For a novel scaffold like chemicalbook.comnih.govOxazolo[3,2-a]benzimidazole, the exploration of new synthetic routes would be a critical first step. Current research on related benzimidazole-fused systems often focuses on microwave-assisted organic synthesis (MAOS) and multicomponent reactions to improve yields, reduce reaction times, and enhance the diversity of achievable derivatives. Future work on chemicalbook.comnih.govOxazolo[3,2-a]benzimidazole could similarly benefit from these modern synthetic techniques.
Advanced Computational Design of Derivatives
Computational chemistry and molecular modeling are indispensable tools in modern drug design. For a new scaffold, these techniques can predict physicochemical properties, potential biological activities, and metabolic stability of hypothetical derivatives. Should research into chemicalbook.comnih.govOxazolo[3,2-a]benzimidazole commence, in silico studies would be invaluable for prioritizing synthetic targets and for understanding the structure-activity relationships (SAR) of this unique fused system. Docking studies against known biological targets, informed by the activities of related compounds, could provide a rational starting point for investigation.
Investigation of New Biological Targets and Mechanisms
The benzimidazole (B57391) core is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including anthelmintic, antiulcer, and anticancer effects. The fusion of an oxazole (B20620) ring to this core in the chemicalbook.comnih.govOxazolo[3,2-a]benzimidazole structure could modulate its electronic and steric properties, potentially leading to novel biological activities or improved selectivity for existing targets. Future research would likely involve screening a library of chemicalbook.comnih.govOxazolo[3,2-a]benzimidazole derivatives against a panel of biological targets to identify novel therapeutic opportunities.
Application in Interdisciplinary Research Fields
Beyond medicinal chemistry, fused heterocyclic systems are finding applications in materials science, for example, as organic light-emitting diodes (OLEDs), sensors, and catalysts. The rigid, planar structure of the chemicalbook.comnih.govOxazolo[3,2-a]benzimidazole core suggests it could possess interesting photophysical properties. Future interdisciplinary research could explore the potential of its derivatives in these technologically important areas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
